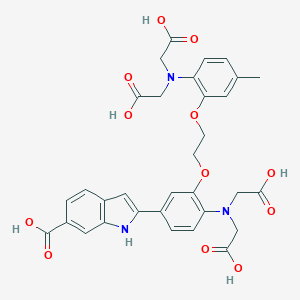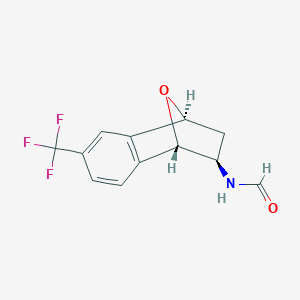
Piperafizine A
概要
説明
Piperafizine A is a compound belonging to the class of piperazine derivatives. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. This compound, like other piperazine derivatives, has shown significant potential in various scientific and industrial applications due to its unique chemical properties.
準備方法
合成経路および反応条件: ピペラジンAを含むピペラジン誘導体の合成には、多くの場合、環化反応が伴います。一般的な方法の1つは、1,2-ジアミン誘導体とスルホニウム塩の環化です。 別の方法には、Ugi反応、N-求核剤によるアジリジンの開環、およびアミノ基を有するアルキンの分子間環状付加が含まれます .
工業生産方法: ピペラジン誘導体の工業生産は、バッチ式またはフロー(マイクロ波)反応器で達成できます。簡素化された手順では、保護基を必要とせずに、プロトン化されたピペラジンからワンポットワンステップでモノ置換ピペラジン誘導体を調製します。 この方法は、市販のポリマー樹脂に担持された金属イオンによる不均一系触媒を使用します .
化学反応の分析
反応の種類: ピペラジン誘導体であるピペラジンAは、次のようなさまざまな化学反応を起こすことができます。
酸化: ピペラジンは酸化されてピペラジンN-オキシドを形成することができます。
還元: 還元反応は、ピペラジン誘導体を対応するアミンに変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤がよく使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、さまざまな置換ピペラジンが含まれ、これらは製薬業界における重要な構成要素です .
4. 科学研究への応用
ピペラジンAは、次のものを含む科学研究において幅広い用途があります。
化学: さまざまな有機化合物の調製のための試薬として使用されます。
生物学: 安定な結晶性塩を形成する能力により、生物学的プロセスの研究に用いられます。
医学: ピペラジン誘導体は、不安解消剤、抗ウイルス剤、心臓保護剤、抗がん剤、抗うつ剤などの特性を持つ薬剤の開発に使用されています.
科学的研究の応用
Piperafizine A has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the preparation of various organic compounds.
Biology: Employed in the study of biological processes due to its ability to form stable crystalline salts.
Industry: Utilized in the vulcanization process of rubber and the dyeing and printing process of textiles.
作用機序
ピペラジンAの作用機序には、特定の分子標的および経路との相互作用が含まれます。ピペラジン誘導体として、それはGABA受容体の作動薬として作用します。 ピペラジンAは、筋肉膜GABA受容体に直接かつ選択的に結合し、神経終末の過分極を引き起こし、標的生物の弛緩性麻痺をもたらします .
類似化合物:
- ピペラジンB
- XR334
- 2,5-ジケトピペラジン誘導体
比較: ピペラジンAは、その特定の分子構造と、その生物活性を高める特定の官能基の存在により、ユニークです。 ピペラジンBやXR334などの類似化合物と比較して、ピペラジンAは、より高い脂溶性とより優れた抗がん活性を示しています .
結論として、ピペラジンAは、さまざまな科学および産業アプリケーションにおいて大きな可能性を秘めた汎用性の高い化合物です。その独自の化学特性と作用機序により、化学、生物学、医学、および産業の分野における重要な研究対象となっています。
類似化合物との比較
- Piperafizine B
- XR334
- 2,5-Diketopiperazine derivatives
Comparison: Piperafizine A is unique due to its specific molecular structure and the presence of certain functional groups that enhance its biological activity. Compared to similar compounds like Piperafizine B and XR334, this compound has shown higher liposolubility and better anticancer activity .
特性
IUPAC Name |
(3Z,6Z)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-21-17(13-15-10-6-3-7-11-15)18(22)20-16(19(21)23)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILBTCUXPAXMSM-MCOFMCJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC=CC=C3)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC=CC=C3)/C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130603-59-7 | |
| Record name | Piperafizine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130603597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Piperafizine A's synergistic activity with Vincristine?
A1: this compound demonstrates a synergistic effect with Vincristine (VCR), a commonly used chemotherapy drug. [] This synergy means that the combined effect of both compounds on cancer cells is greater than the sum of their individual effects. [] This finding is important because it suggests that this compound could potentially enhance the efficacy of Vincristine in treating certain cancers, potentially allowing for lower, less toxic doses of Vincristine to be used.
Q2: Are there any structural analogs of this compound being investigated for anticancer activity?
A3: While the provided abstracts don't directly explore structural analogs of this compound, research has focused on the development of novel 3,6-diunsaturated 2,5-diketopiperazine (2,5-DKP) derivatives inspired by natural products like Piperafizine B and XR334. [] These compounds share structural similarities with this compound and have shown promising anticancer activities against A549 and Hela cell lines. [] This suggests that modifications to the 2,5-DKP scaffold could lead to the identification of more potent and selective anticancer agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)
